1-(Chloromethyl)-4-(difluoromethyl)benzene
Overview
Description
“1-(Chloromethyl)-4-(difluoromethyl)benzene” is a type of aromatic compound, which includes a benzene ring in its structure . Benzene is a colorless liquid with a characteristic odor and is primarily used in the production of polystyrene .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, aryl and alkyl thiocyanates were converted into the corresponding (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)-sulfonyl)benzene under transition metal-free conditions .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a benzene ring, given its name. Benzene is a cyclic hydrocarbon, with each molecule made up of six carbon atoms and six hydrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, similar compounds have been involved in various chemical reactions. For example, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been studied .Scientific Research Applications
Synthesis and Catalysis
1-(Chloromethyl)-4-(difluoromethyl)benzene is utilized in various synthesis processes due to its reactivity, serving as a precursor for more complex molecules. A study by Pan, Wang, and Xiao (2017) introduced a microwave-assisted protocol for the synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and KF, highlighting the efficiency of using microwave irradiation to enhance yield and reduce reaction time compared to traditional methods. This advancement demonstrates the compound's role in facilitating efficient synthesis procedures, particularly in creating difluoromethylated aromatic compounds which are valuable in chemical research and manufacturing (Donghui Pan, Tongzhen Wang, & G. Xiao, 2017).
In the realm of iodination, Stavber, Kralj, and Zupan (2002) explored the selective and effective iodination of sterically hindered alkyl substituted benzenes using elemental iodine activated by 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor, F-TEDA-BF4), where iodine atoms were progressively introduced at the most electron-rich and sterically less hindered position on the benzene ring. This process underscores the significance of this compound derivatives in enhancing the selectivity and efficiency of halogenation reactions, which are crucial in the development of halogenated organic compounds for various industrial and pharmaceutical applications (S. Stavber, Petra Kralj, & M. Zupan, 2002).
Advanced Material Development
The compound also plays a role in the development of advanced materials. Xiong et al. (2019) successfully prepared carbazole-based porous organic polymers utilizing 1,4-bis(chloromethyl)-benzene as an external cross-linking agent, achieving high surface areas and good stability. The unique mulberry-like morphology observed with this cross-linking agent contributed to ultrahigh iodine vapor adsorption performance, highlighting the potential of this compound derivatives in environmental applications, such as the development of efficient iodine sorbents to address pollution and purification needs (Shaohui Xiong et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that difluoromethylated compounds are often used in the functionalization of diverse fluorine-containing heterocycles , which are core moieties of various biologically and pharmacologically active ingredients .
Mode of Action
The mode of action of 1-(Chloromethyl)-4-(difluoromethyl)benzene involves difluoromethylation, a process that has seen significant advances in recent years . This process is based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The compound likely interacts with its targets through this mechanism, leading to changes at the molecular level.
Biochemical Pathways
The compound’s difluoromethylation process likely impacts various biochemical pathways, given the importance of difluoromethyl groups in pharmaceuticals, agrochemicals, and materials .
Result of Action
Given the compound’s involvement in difluoromethylation processes, it’s likely that it contributes to the creation of biologically and pharmacologically active ingredients .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s environmental fate and biodegradability could be studied in a model aquatic ecosystem . Additionally, the compound’s environmental footprint could be assessed using updated characterisation and normalisation factors .
Properties
IUPAC Name |
1-(chloromethyl)-4-(difluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVOAQXHDVAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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